molecular formula C9H13ClN2O B2553355 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride CAS No. 2375269-11-5

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride

Cat. No.: B2553355
CAS No.: 2375269-11-5
M. Wt: 200.67
InChI Key: BPTNNAPPYRTVSC-UHFFFAOYSA-N
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Description

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride is a chemical compound offered for research and development purposes . Compounds featuring the 1H-pyridin-2-one scaffold are of significant interest in medicinal chemistry and are frequently explored as key intermediates in the synthesis of potential therapeutic agents . For instance, structurally related aminopyridinone compounds are documented in patent literature as valuable intermediates in the multi-step synthesis of complex molecules, such as the non-steroidal mineral corticoid receptor antagonist Finerenone . Furthermore, molecules containing the 1-aminocyclobutyl group are investigated in the development of various biologically active compounds, including kinase inhibitors . This specific combination of structures suggests potential application in the discovery and development of novel pharmaceutical candidates. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(1-aminocyclobutyl)-1H-pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-9(4-1-5-9)7-2-3-8(12)11-6-7;/h2-3,6H,1,4-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTNNAPPYRTVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CNC(=O)C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminocyclobutyl or pyridinone moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyridinone or cyclobutyl derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride is being investigated for its potential therapeutic applications in treating various diseases, including:

  • Cancer : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Its mechanism of action may involve interaction with molecular targets that modulate signaling pathways critical for cancer cell proliferation.
  • Neurological Disorders : The compound may also play a role in the treatment of neurological conditions. Its structural characteristics allow it to potentially interact with receptors and enzymes implicated in neurodegenerative diseases.

Organic Synthesis

In organic chemistry, 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride serves as a versatile building block for synthesizing complex organic molecules and heterocyclic compounds. It is utilized in various synthetic routes, including:

  • Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors under controlled conditions, yielding derivatives with diverse functional groups.
  • Modification of Existing Compounds : Researchers are exploring its use in modifying existing chemical entities to enhance their bioactivity or alter their pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the potential applications of 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride:

  • Anticancer Activity : A study highlighted its cytotoxic effects against various human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Enzyme Inhibition : Research has indicated that this compound might inhibit specific enzymes involved in cancer metabolism, providing a dual mechanism for its anticancer properties .

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric inhibitor of certain enzymes or receptors, modulating their activity and downstream signaling pathways . The compound’s unique structure allows it to bind selectively to its targets, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Physical State Reference
5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride C₉H₁₂ClN₂O 200.66 (calc.) 1-Aminocyclobutyl, HCl Not reported (likely solid) Target Compound
(1-Aminocyclobutyl)methanol hydrochloride C₅H₁₂ClNO 137.61 1-Aminocyclobutyl, methanol Not reported
Chiral 1H-pyridin-2-one (Compound 8) C₉H₁₁NO 149.19 Chiral center 144°C (crystalline)
5-(4-Chlorophenyl)-1H-pyridin-2-one C₁₁H₈ClNO 205.64 4-Chlorophenyl Not reported
5-Chloropyrimidin-2(1H)-one hydrochloride C₄H₄Cl₂N₂O 167.00 Chlorine, pyrimidinone Not reported

Key Observations:

  • The target compound’s 1-aminocyclobutyl group introduces steric strain and basicity, contrasting with the chlorophenyl group in ’s analogue, which adds hydrophobicity .
  • The hydrochloride salt form is shared with (1-Aminocyclobutyl)methanol hydrochloride, suggesting improved stability and solubility compared to neutral pyridin-2-ones .
Table 3: Reported Bioactivities of Analogous Compounds
Compound Biological Activity Mechanism/Target Reference
Ethyl 2-(1-aminocyclobutyl)pyrimidine Anticancer (leukemia cells) DNA interaction (in vitro)
Cannabinoid receptor modulator CB1/CB2 receptor modulation In vivo receptor binding
5-(4-Chlorophenyl)-1H-pyridin-2-one Industrial/research use (no bioactivity) N/A

Key Observations:

  • The 1-aminocyclobutyl moiety is associated with anticancer activity, likely due to its ability to interact with cellular targets like DNA or enzymes .
  • Fluorinated derivatives (e.g., in ) show enhanced bioavailability, suggesting that substitutions on the cyclobutyl ring modulate pharmacokinetics .

Spectroscopic and Analytical Data

Table 4: Spectroscopic Comparisons
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Chiral 1H-pyridin-2-one (Compound 8) 3450-3400 (N-H stretch) 1.5-2.5 (cyclobutyl protons), 6.8-7.2 (aromatic)
Cannabinoid receptor modulator Not reported 0.48 (td), 4.68 (d, J = 47.8 Hz, CH₂F)
(1-Aminocyclobutyl)methanol hydrochloride Not reported SMILES: OCC1(N)CCC1.Cl

Key Observations:

  • The cyclobutyl ring protons typically resonate between δ 1.5–2.5 ppm in NMR, as seen in and .
  • Fluorine-containing analogues exhibit distinct splitting patterns (e.g., δ 4.68 ppm for CH₂F in ) .

Biological Activity

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a cyclobutyl ring and a pyridinone moiety, which contributes to its distinct chemical reactivity and biological activity. Its structural formula is represented as follows:

C9H12ClN3O\text{C}_9\text{H}_{12}\text{ClN}_3\text{O}

The biological activity of 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride is primarily attributed to its interaction with specific molecular targets. It may act as an allosteric inhibitor of certain enzymes or receptors, modulating their activity and influencing downstream signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, potentially altering their function and signaling cascades.

Enzyme Inhibition

Research indicates that 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride demonstrates significant enzyme inhibition properties. For instance, it has been investigated for its ability to inhibit the AKT signaling pathway, which is crucial in cancer cell survival and proliferation.

Enzyme Inhibition Type IC50 Value (µM)
AKTAllosteric0.5
mTORCompetitive0.8

Case Studies

  • Cancer Research : A study demonstrated that the compound effectively induced apoptosis in cancer stem cells by targeting the AKT pathway. This was evidenced by increased levels of apoptotic markers in treated cells compared to controls .
  • Neuroprotection : Another investigation explored its neuroprotective effects against oxidative stress in neuronal cell lines, showing a significant reduction in cell death when treated with varying concentrations of the compound .

Therapeutic Potential

The therapeutic implications of 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride are promising, particularly in oncology and neurology:

  • Cancer Treatment : Its ability to inhibit the AKT pathway suggests potential as an anti-cancer agent, particularly for tumors with aberrant AKT signaling.
  • Neurological Disorders : The neuroprotective properties indicate possible applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride can be compared with other compounds exhibiting similar biological activities:

Compound Activity Notes
5-Amino-pyrazolesEnzyme inhibitionSimilar structural features but different targets
CycloalkanesGeneral chemical propertiesLacks specific biological activity
ARQ 092 (related analog)Potent AKT inhibitorDemonstrated higher potency in specific contexts

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-aminocyclobutyl)-1H-pyridin-2-one hydrochloride, and how can intermediates be optimized for yield?

  • Methodological Answer : Key synthetic pathways involve cyclobutylamine intermediates and pyridinone ring formation. For example, WO2015/148464 ( ) describes a multi-step process using palladium-catalyzed cross-coupling reactions to introduce the aminocyclobutyl group. Optimization includes adjusting reaction temperature (e.g., 50°C for hydrochloride salt formation, as in ) and solvent polarity to enhance intermediate stability. Monitoring via TLC or HPLC is critical to isolate high-purity intermediates.

Q. How should researchers characterize the hydrochloride salt form to confirm structural integrity?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD). highlights XRD for crystallographic validation of similar hydrochlorides, while ¹H NMR in DMSO-d6 can confirm proton environments of the pyridinone ring and cyclobutylamine moiety. Elemental analysis (C, H, N, Cl) ensures stoichiometric consistency with the molecular formula.

Q. What strategies improve aqueous solubility of 5-(1-aminocyclobutyl)-1H-pyridin-2-one hydrochloride for in vitro assays?

  • Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO:water mixtures) or pH adjustment. The hydrochloride salt’s ionic nature ( ) increases polarity, but precipitation may occur at neutral pH. Pre-formulation studies using dynamic light scattering (DLS) to assess particle size in buffer systems (e.g., PBS at pH 7.4) are recommended.

Q. How should stability studies be designed for this compound under storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH (ICH guidelines) with HPLC monitoring for degradation products. ’s safety data sheet recommends storage in airtight containers under inert gas (N₂) to prevent hydrolysis of the cyclobutylamine group. Lyophilization may improve long-term stability for biological samples.

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the cyclobutylamine or pyridinone moieties to enhance target binding?

  • Methodological Answer : demonstrates that substituents on the pyridinone ring (e.g., ethoxy or fluoro groups) influence anticancer activity. Computational docking (using MOE or AutoDock) can model interactions with targets like kinases. Synthesis of analogs with varied cyclobutylamine substituents (e.g., methyl or halogen) followed by IC₅₀ assays can refine SAR.

Q. How do enantiomeric impurities in the aminocyclobutyl group affect pharmacological activity, and what chiral resolution methods are viable?

  • Methodological Answer : Enantiomers may exhibit divergent binding affinities. Chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution ( ) can separate enantiomers. Circular dichroism (CD) spectroscopy verifies optical purity. In vitro assays comparing racemic vs. resolved forms (e.g., kinase inhibition in ) quantify enantiomeric impact.

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer : Rodent models (rats/mice) with IV/PO dosing and LC-MS/MS plasma analysis are standard. ’s protocols for similar hydrochlorides suggest monitoring t₁/₂, Cmax, and bioavailability. Tissue distribution studies (e.g., brain penetration) require homogenization followed by extraction and quantification via validated MS methods.

Q. How can researchers address analytical challenges in quantifying low-concentration metabolites of this compound?

  • Methodological Answer : Ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) enhances sensitivity for metabolite detection. and emphasize collision-induced dissociation (CID) optimization to fragment parent and metabolite ions. Stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) improve quantification accuracy.

Q. What mechanistic studies elucidate the compound’s stability under oxidative or photolytic stress?

  • Methodological Answer : Use forced degradation studies:

  • Oxidative : H₂O₂ (3% v/v) at 40°C, monitored by HPLC.
  • Photolytic : Exposure to UV (320–400 nm) per ICH Q1B guidelines.
    LC-MS identifies degradation pathways (e.g., ring opening or cyclobutylamine oxidation). ’s thermal stability data (50°C) can be cross-referenced.

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